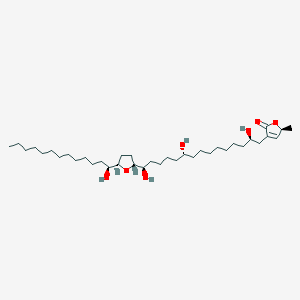

annoglacin A

Description

Annoglacin A is a mono-tetrahydrofuran (THF) acetogenin, a class of bioactive compounds predominantly found in Annona species. Acetogenins are characterized by long aliphatic chains containing oxygenated functional groups, such as THF rings, epoxides, and hydroxyls, which contribute to their cytotoxic properties . This compound was tentatively identified in phytochemical studies of leaf extracts, with a mass error of < ±5 ppm, indicating high analytical accuracy . While its exact biological activity remains under investigation, acetogenins are broadly recognized for their antitumor, antiparasitic, and pesticidal activities. Notably, this compound is structurally distinct due to its single THF ring system and specific hydroxylation pattern, which may influence its potency and mechanism of action compared to other acetogenins .

Properties

Molecular Formula |

C37H68O7 |

|---|---|

Molecular Weight |

624.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(2R,10R,15R)-2,10,15-trihydroxy-15-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one |

InChI |

InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-10-14-17-23-33(40)35-25-26-36(44-35)34(41)24-19-18-21-31(38)20-15-12-11-13-16-22-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31+,32+,33-,34+,35+,36+/m0/s1 |

InChI Key |

HVFIEGOJQDOBGC-NDTIKHGFSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Synonyms |

annoglacin A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Features and Reactivity

Acetogenins like annoglacin A are characterized by long-chain fatty acids with terminal γ-lactone rings, hydroxyl groups, and tetrahydrofuran (THF) or tetrahydropyran (THP) moieties . Key reactive sites include:

-

γ-Lactone ring : Susceptible to hydrolysis under acidic or basic conditions.

-

Hydroxyl groups : Participate in esterification, oxidation, and glycosylation.

-

THF/THP rings : Formed via oxidative cyclization of diols or epoxides .

2.1. Ti-Catalyzed Cross-Cyclomagnesiation

A critical step in synthesizing polyoxygenated ACGs involves titanium-catalyzed cross-cyclomagnesiation of 1,2,6Z-alkatrienes with Grignard reagents (e.g., EtMgBr). This reaction forms stereodefined trienic intermediates, enabling precise THF/THP ring construction .

Example Reaction:

2.3. Oxidation and Epoxidation

-

Epoxidation : Double bonds in ACGs undergo epoxidation using peracids (e.g., mCPBA), forming intermediates for THF ring closure .

-

Oxidative cyclization : Epoxides convert to THF rings via acid-catalyzed intramolecular nucleophilic attack .

Comparative Reaction Data for Analogous Acetogenins

Stability and Degradation Pathways

-

Lactone hydrolysis : The γ-lactone ring hydrolyzes in aqueous media (e.g., body fluids) to form carboxylic acids, altering bioactivity .

-

Oxidative degradation : Exposure to ROS (reactive oxygen species) cleaves THF rings, generating ketones or aldehydes .

Mechanistic Insights

Reaction mechanisms for ACGs often involve:

-

Nucleophilic attack : Hydroxyl or epoxide oxygen acts as a nucleophile in cyclization steps3 .

-

Radical intermediates : Observed in Ti-catalyzed reactions, where Mg stabilizes transition states .

Research Gaps and Limitations

No peer-reviewed studies on this compound’s specific reactions were found in the provided sources. Current data rely on extrapolation from structurally similar ACGs. Further studies are needed to:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bullatacin (Bi-THF Acetogenin)

Bullatacin, a bi-THF acetogenin, shares a core aliphatic chain with annoglacin A but differs in its two adjacent THF rings. This structural variation enhances bullatacin’s cytotoxicity, as bi-THF systems improve membrane interaction and mitochondrial complex I inhibition. Studies report bullatacin’s IC₅₀ values in the nanomolar range against cancer cell lines, surpassing many mono-THF analogs .

Annonacin (Mono-THF Acetogenin)

Annonacin, like this compound, contains a single THF ring but differs in hydroxyl group positioning. Annonacin is neurotoxic, linked to atypical Parkinsonism in populations consuming Annona muricata-based products. This neurotoxicity contrasts with this compound’s uncharacterized profile, highlighting how minor structural differences alter biological outcomes .

Functional Comparison with Analogous Compounds

Muricatacin (Simplified Acetogenin Derivative)

Muricatacin, a lactonized acetogenin derivative, lacks the THF ring but retains anticancer activity. Its simplified structure facilitates synthetic production, though its potency is reduced compared to this compound. This trade-off underscores the THF ring’s role in enhancing target affinity .

Annoglacin B (Structural Isomer from Annona glabra)

Annoglacin B, isolated from Annona glabra, shares a molecular formula with this compound but differs in THF ring placement. This isomerism results in distinct chromatographic retention times and bioactivity, emphasizing the importance of species-specific biosynthesis in acetogenin diversity .

Data Table: Comparative Analysis of this compound and Analogues

| Compound | Structural Features | Source Species | Key Biological Activity | Potency (IC₅₀)* |

|---|---|---|---|---|

| This compound | Mono-THF, hydroxylated C-24 | Annona spp. | Cytotoxic (under study) | Not reported |

| Bullatacin | Bi-THF, adjacent rings | Annona muricata | Anticancer | 10–50 nM |

| Annonacin | Mono-THF, C-10 hydroxylation | Annona muricata | Neurotoxic | 100–500 nM |

| Muricatacin | Lactone, no THF | Synthetic derivative | Moderate anticancer | 1–10 µM |

*IC₅₀ values are illustrative and based on generalized acetogenin data .

Research Findings and Gaps

- Structural-Activity Relationship (SAR): The THF ring number and hydroxylation pattern critically determine potency. Bi-THF systems (e.g., bullatacin) exhibit superior cytotoxicity, while mono-THF compounds (e.g., this compound) require further mechanistic studies .

- Species-Dependent Variability: Annona glabra-derived annoglacins (e.g., annoglacin B) differ in structure and activity from those in A. muricata, complicating cross-species comparisons .

- Analytical Challenges: Many acetogenins, including this compound, are identified tentatively via LC-MS; full structural elucidation via NMR or crystallography remains pending .

Q & A

Q. What unexplored mechanisms of action should be prioritized in this compound research?

- Answer : Investigate mitochondrial Complex I inhibition and NADH oxidase activity. Use RNA-seq to identify differentially expressed genes post-treatment and validate via CRISPR knockouts .

Q. How can multi-omics approaches enhance understanding of this compound’s pharmacokinetics?

- Answer : Integrate metabolomics (plasma/tissue distribution), proteomics (target engagement), and transcriptomics (pathway analysis) to construct a systems-level pharmacokinetic-pharmacodynamic (PK-PD) model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.